N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide: is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond
Preparation Methods
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide can be achieved through several methods. One common approach involves the oxidative desaturation of amides . This method typically employs transition-metal catalysis or electrophilic activation to achieve the desired transformation . For instance, the combination of LiHMDS and triflic anhydride has been reported as an effective method for the direct N-dehydrogenation of amides to enamides .
Chemical Reactions Analysis
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents like or can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, often using alkyl halides or aryl halides as reagents
Scientific Research Applications
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: .
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The compound’s amide group and conjugated double bond allow it to participate in various biochemical pathways. It can act as an enzyme inhibitor or receptor modulator , influencing cellular processes .
Comparison with Similar Compounds
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
Crotamiton: A compound used for its antipruritic and scabicidal properties.
Osimertinib: A medication used to treat non-small-cell lung carcinomas.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
CAS No. |
90257-20-8 |
---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C15H21NO3/c1-5-8-14(17)16-12-9-11(4)15(19-7-3)13(10-12)18-6-2/h5,8-10H,6-7H2,1-4H3,(H,16,17) |
InChI Key |
PSRLRNUPRULWAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C=CC)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.